molecular formula C8H10BFO2S B11903105 4-(2-Fluoro-ethylsulfanyl)-benzeneboronic acid CAS No. 958451-96-2

4-(2-Fluoro-ethylsulfanyl)-benzeneboronic acid

Cat. No.: B11903105
CAS No.: 958451-96-2
M. Wt: 200.04 g/mol
InChI Key: NGQNTMDWZJCFIU-UHFFFAOYSA-N
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Description

4-(2-Fluoro-ethylsulfanyl)-benzeneboronic acid is an organoboron compound that features a boronic acid group attached to a benzene ring, which is further substituted with a 2-fluoro-ethylsulfanyl group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluoro-ethylsulfanyl)-benzeneboronic acid typically involves the introduction of the 2-fluoro-ethylsulfanyl group to a benzene ring followed by the formation of the boronic acid group. One common method involves the reaction of 4-bromobenzeneboronic acid with 2-fluoroethylthiol under palladium-catalyzed conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluoro-ethylsulfanyl)-benzeneboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Boranes.

    Substitution: Biaryl compounds or other substituted aromatic compounds.

Scientific Research Applications

4-(2-Fluoro-ethylsulfanyl)-benzeneboronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Fluoro-ethylsulfanyl)-benzeneboronic acid largely depends on its application. In cross-coupling reactions, the boronic acid group interacts with palladium catalysts to form reactive intermediates that facilitate the formation of new carbon-carbon bonds. The 2-fluoro-ethylsulfanyl group can influence the reactivity and selectivity of these reactions by providing steric and electronic effects .

Comparison with Similar Compounds

Properties

CAS No.

958451-96-2

Molecular Formula

C8H10BFO2S

Molecular Weight

200.04 g/mol

IUPAC Name

[4-(2-fluoroethylsulfanyl)phenyl]boronic acid

InChI

InChI=1S/C8H10BFO2S/c10-5-6-13-8-3-1-7(2-4-8)9(11)12/h1-4,11-12H,5-6H2

InChI Key

NGQNTMDWZJCFIU-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)SCCF)(O)O

Origin of Product

United States

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